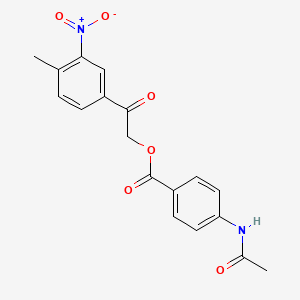
2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-(acetylamino)benzoate
Vue d'ensemble
Description
2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-(acetylamino)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as N-(4-methyl-3-nitrophenyl)-2-oxo-2-phenylacetamide or MNPA. It is a yellow crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol.
Applications De Recherche Scientifique
MNPA has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, MNPA has been shown to have antitumor, antibacterial, and antifungal activities. It has also been studied for its potential use as a drug delivery system. In agriculture, MNPA has been shown to have herbicidal and insecticidal activities. In material science, MNPA has been used as a building block for the synthesis of various functional materials.
Mécanisme D'action
The mechanism of action of MNPA is not fully understood. However, it has been proposed that MNPA exerts its biological activities by inhibiting specific enzymes or proteins. For example, MNPA has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. MNPA has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the transmission of nerve impulses.
Biochemical and Physiological Effects:
MNPA has been shown to have various biochemical and physiological effects. In vitro studies have shown that MNPA inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. MNPA has also been shown to have antibacterial and antifungal activities. In vivo studies have shown that MNPA has a low toxicity profile and does not cause significant side effects in animals.
Avantages Et Limitations Des Expériences En Laboratoire
MNPA has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and has a high yield. MNPA is also stable and can be stored for long periods without degradation. A limitation is that MNPA is not very water-soluble, which can make it difficult to use in aqueous-based experiments. MNPA is also relatively expensive compared to other compounds.
Orientations Futures
There are several future directions for the study of MNPA. One direction is to explore its potential as a drug delivery system. MNPA has been shown to have a high affinity for certain receptors, which could be exploited for targeted drug delivery. Another direction is to study the structure-activity relationship of MNPA and its derivatives. This could lead to the development of more potent and selective compounds. Finally, MNPA could be studied for its potential use in material science, such as the synthesis of functional materials for electronic and optical applications.
Conclusion:
In conclusion, MNPA is a chemical compound that has potential applications in various fields such as medicine, agriculture, and material science. Its synthesis method is relatively simple, and it has been shown to have antitumor, antibacterial, and antifungal activities. MNPA has several advantages and limitations for lab experiments, and there are several future directions for its study. Overall, MNPA is a promising compound that warrants further investigation.
Propriétés
IUPAC Name |
[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 4-acetamidobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O6/c1-11-3-4-14(9-16(11)20(24)25)17(22)10-26-18(23)13-5-7-15(8-6-13)19-12(2)21/h3-9H,10H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEPGESVTUPHMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)NC(=O)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-bromo-4-ethoxy-N-[(1-naphthylamino)carbonothioyl]benzamide](/img/structure/B3675595.png)
![3-chloro-4-ethoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3675602.png)
![N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-5-bromo-2-methoxybenzamide](/img/structure/B3675609.png)
![3-isopropoxy-N-({[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3675617.png)
![4-({N-(3,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B3675622.png)
![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B3675626.png)
![N~2~-(2-ethoxyphenyl)-N~1~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3675631.png)


![N-[2-methoxy-4-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B3675651.png)
![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B3675660.png)


![N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B3675687.png)
